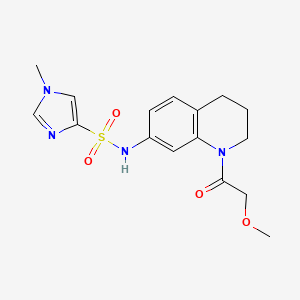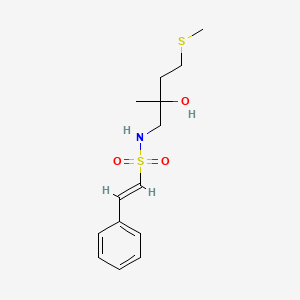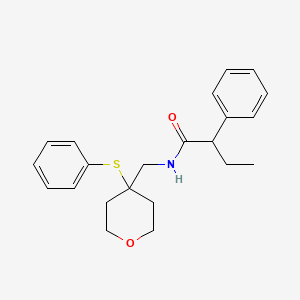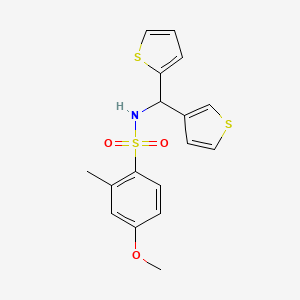![molecular formula C13H18N4O4S B2853194 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid CAS No. 301353-78-6](/img/structure/B2853194.png)
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid, also known as MTA, is a nucleoside analog that has been studied for its potential therapeutic applications in various diseases. MTA has been found to have antiviral, anticancer, and immunomodulatory effects, making it a promising candidate for further research.
Mecanismo De Acción
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid works by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of adenosylmethionine (SAM). SAM is a cofactor for numerous methyltransferase enzymes, which play a role in DNA methylation, histone modification, and other cellular processes. By inhibiting SAHH, this compound increases the levels of SAM in cells, leading to altered gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells. It has been found to alter DNA methylation patterns, leading to changes in gene expression. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in chromatin remodeling and gene regulation. Additionally, this compound has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid in lab experiments is its broad range of biological effects, which make it a useful tool for studying various cellular processes. Additionally, this compound has been shown to be relatively non-toxic in cells, making it a safe compound to use in experiments. However, one limitation of using this compound is its instability in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid. One area of interest is its potential use in combination with other drugs for the treatment of viral infections and cancer. Additionally, further research is needed to elucidate the mechanisms underlying this compound's immunomodulatory effects, which could lead to the development of new therapies for autoimmune diseases. Finally, more research is needed to optimize the synthesis and stability of this compound, which could improve its utility as a research tool and potential therapeutic agent.
Métodos De Síntesis
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid can be synthesized by reacting 6-thioguanine with chloroacetic acid in the presence of a base. The resulting product is then treated with methyl iodide to obtain this compound.
Aplicaciones Científicas De Investigación
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has been extensively studied for its antiviral properties, particularly in the treatment of hepatitis B and C viruses. This compound has been found to inhibit viral replication by blocking the reverse transcriptase activity of the viruses. Additionally, this compound has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been studied for its immunomodulatory effects, specifically in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-7(2)4-5-17-9-10(14-13(17)22-6-8(18)19)16(3)12(21)15-11(9)20/h7H,4-6H2,1-3H3,(H,18,19)(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXKSPKAYQMWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

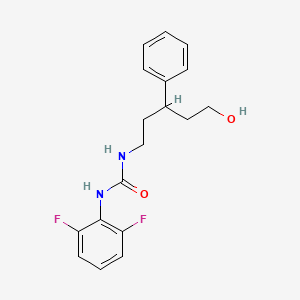


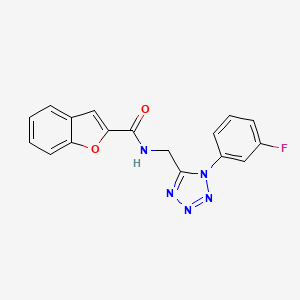
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2853121.png)
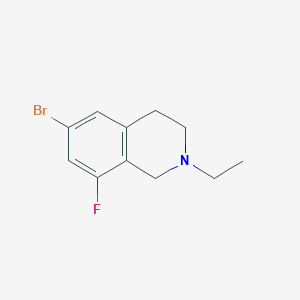
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)
